The Occurrence and Formation of Falcarinolone: A Technical Guide
The Occurrence and Formation of Falcarinolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarinolone, a C17-polyacetylenic oxylipin, has garnered significant scientific interest due to its diverse biological activities, including potential anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the natural sources of falcarinolone and the current understanding of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Natural Sources of Falcarinolone
Falcarinolone is primarily found in plants belonging to the Apiaceae family, a group that includes common vegetables and herbs. These polyacetylenes are believed to play a role in the plant's defense mechanisms against pathogens.
Quantitative Distribution
The concentration of falcarinolone and related polyacetylenes can vary significantly depending on the plant species, cultivar, growing conditions, and the specific part of the plant analyzed. While extensive data exists for the more abundant polyacetylenes like falcarinol and falcarindiol, specific quantitative data for falcarinolone is less common. The following table summarizes available data for falcarinol-type polyacetylenes in select Apiaceae species. It is important to note that falcarinolone is often present in lower concentrations compared to falcarinol and falcarindiol.
| Plant Species | Common Name | Plant Part | Falcarinol (mg/kg FW) | Falcarindiol (mg/kg FW) | Falcarinolone (mg/kg FW) | Reference(s) |
| Daucus carota | Carrot | Root | 8 - 27 | 16 - 84 | Data not consistently reported | [1] |
| Pastinaca sativa | Parsnip | Root | Data not consistently reported | Data not consistently reported | Data not consistently reported | [2] |
| Apium graveolens | Celery | Root | Data not consistently reported | Data not consistently reported | Data not consistently reported | [2] |
| Petroselinum crispum | Parsley | Leaf/Stem | Contains falcarinol-type polyacetylenes | Contains falcarinol-type polyacetylenes | Contains falcarinol-type polyacetylenes | [3] |
| Foeniculum vulgare | Fennel | Bulb/Leaves | Contains falcarinol-type polyacetylenes | Contains falcarinol-type polyacetylenes | Contains falcarinol-type polyacetylenes | [3] |
Note: FW denotes fresh weight. The concentrations of polyacetylenes are highly variable.
Biosynthesis of Falcarinolone
The biosynthesis of falcarinolone originates from fatty acid metabolism, specifically from oleic acid (a C18 fatty acid). The pathway involves a series of desaturation, acetylation, chain shortening, and oxidation reactions. While the early steps are relatively well-understood, the later stages leading to the specific structure of falcarinolone are still under investigation.
Biosynthetic Pathway
The proposed biosynthetic pathway for falcarinolone is depicted below. The initial steps involve the conversion of oleic acid into the key C18 polyacetylene precursor, crepenynic acid. This is followed by further desaturation and subsequent enzymatic modifications to yield the C17 falcarinol-type polyacetylenes.
Caption: Proposed biosynthetic pathway of falcarinolone from oleic acid.
Key Enzymes in the Biosynthetic Pathway
-
Fatty Acid Desaturase 2 (FAD2): This enzyme introduces a double bond at the Δ12 position of oleic acid to form linoleic acid.[4][5]
-
FAD2-like Acetylenase: A divergent form of FAD2 that catalyzes the conversion of the double bond at the Δ12 position of linoleic acid into a triple bond, forming crepenynic acid.[4][5]
-
Desaturases: Additional desaturase enzymes are proposed to introduce further unsaturation into the fatty acid chain.[4]
-
Hydroxylases and Oxidases: The final steps to produce falcarinolone from a C17 polyacetylene precursor involve oxidation and hydroxylation reactions.[6][7] The specific enzymes responsible for these steps in falcarinolone biosynthesis have not yet been fully characterized. Cytochrome P450 monooxygenases and other oxidoreductases are likely candidates.[6][8]
Experimental Protocols
Isolation and Purification of Falcarinolone
The following is a general protocol for the isolation and purification of falcarinolone from plant material, primarily carrots. This protocol may require optimization depending on the specific plant source and available equipment.
1. Extraction:
-
Fresh plant material (e.g., carrot roots) is washed, peeled, and homogenized in a blender with a mixture of dichloromethane and methanol (2:1, v/v).
-
The homogenate is filtered, and the residue is re-extracted.
-
The combined filtrates are washed with a saturated NaCl solution.
-
The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced pressure.
2. Column Chromatography:
-
The crude extract is subjected to silica gel column chromatography.[9][10]
-
Elution is performed with a gradient of n-hexane and ethyl acetate, starting with a low polarity mixture and gradually increasing the polarity.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using a UV lamp (254 nm) for visualization.
-
Fractions containing compounds with similar Rf values to known polyacetylene standards are pooled.
3. Preparative High-Performance Liquid Chromatography (HPLC):
-
The partially purified fractions are further purified by preparative reverse-phase HPLC.[11]
-
A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water.
-
The eluent is monitored by a UV detector at a wavelength where polyacetylenes absorb (typically around 205-220 nm).[12]
-
The peak corresponding to falcarinolone is collected, and the solvent is evaporated to yield the pure compound.
Quantification of Falcarinolone by HPLC
A validated HPLC method is crucial for the accurate quantification of falcarinolone in plant extracts.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[13][14]
-
Mobile Phase: A gradient elution is typically employed using a mixture of acetonitrile and water. The gradient program should be optimized to achieve good separation of falcarinolone from other co-eluting compounds.[15][16]
-
Flow Rate: Approximately 1.0 mL/min.[14]
-
Detection: UV detection at a wavelength between 205 nm and 220 nm is commonly used for polyacetylenes due to their characteristic chromophores.[12] Mass spectrometry (MS) detection can also be used for increased sensitivity and specificity.
-
Quantification: Quantification is performed by constructing a calibration curve using a purified falcarinolone standard of known concentration. The peak area of falcarinolone in the sample chromatogram is compared to the calibration curve to determine its concentration.
Structural Characterization
The definitive identification of isolated falcarinolone is achieved through a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are used to elucidate the detailed chemical structure of the molecule, including the position of hydroxyl groups, double bonds, and triple bonds.[17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides the accurate molecular weight and elemental composition of the compound, confirming its molecular formula.[18]
Experimental Workflow
Caption: General workflow for the isolation, purification, and analysis of falcarinolone.
Conclusion
This technical guide has summarized the current knowledge on the natural sources and biosynthesis of falcarinolone. While significant progress has been made in identifying its plant origins and outlining its biosynthetic pathway from oleic acid, further research is needed to fully elucidate the later enzymatic steps and to obtain more comprehensive quantitative data for falcarinolone across a wider range of Apiaceae species. The provided experimental protocols offer a foundation for researchers to isolate, purify, and quantify this promising bioactive compound, facilitating further investigation into its pharmacological properties and potential therapeutic applications.
References
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- 7. Characterization of the Ornithine Hydroxylation Step in Albachelin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
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